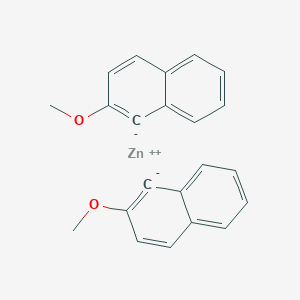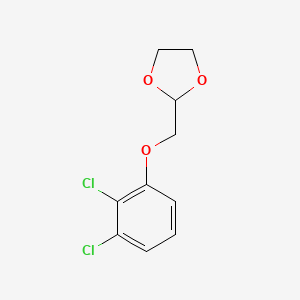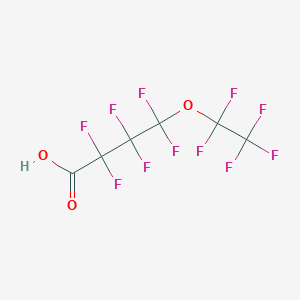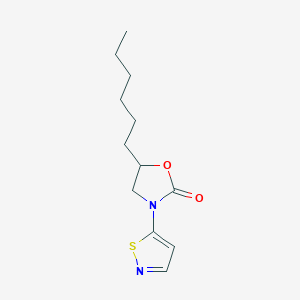![molecular formula C22H20N4O B12628144 N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide CAS No. 920314-77-8](/img/structure/B12628144.png)
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an aminophenyl group, an indazole moiety, and a benzamide linkage. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Amination of the Phenyl Ring:
Coupling Reaction: The final step involves coupling the aminophenyl group with the indazole moiety through a benzamide linkage. This can be accomplished using coupling reagents such as carbodiimides or through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research.
Biological Studies: Researchers investigate its effects on cellular processes and pathways, including apoptosis and cell proliferation.
Chemical Biology: The compound is used as a tool to study protein-ligand interactions and to elucidate the mechanisms of enzyme inhibition.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to inhibit histone deacetylases and kinases, leading to the suppression of tumor cell growth and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also exhibits dual inhibitory activity against histone deacetylases and kinases.
N-Methyl-2-[(3-[(1E)-2-(oxidopyridinyl)ethenyl]-1H-indazol-6-yl)thiol]benzamide: Another compound with a similar indazole moiety, used in various chemical and biological studies.
Uniqueness
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit multiple targets simultaneously makes it a valuable compound in the development of multi-targeted therapies.
Propriétés
Numéro CAS |
920314-77-8 |
|---|---|
Formule moléculaire |
C22H20N4O |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-4-[(3-methylindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15-18-6-2-5-9-21(18)26(25-15)14-16-10-12-17(13-11-16)22(27)24-20-8-4-3-7-19(20)23/h2-13H,14,23H2,1H3,(H,24,27) |
Clé InChI |
UVHUYYBHHUQEJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
![3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12628065.png)
![ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)


![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)

![1,4-Dioxaspiro[5.5]undecan-2-one](/img/structure/B12628107.png)
![L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine](/img/structure/B12628120.png)
![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)

![17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B12628132.png)
